molecular formula C16H13NO3S2 B1457891 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole CAS No. 1393442-10-8

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Cat. No.: B1457891
CAS No.: 1393442-10-8
M. Wt: 331.4 g/mol
InChI Key: ZILPYVHDLBWLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is a heterocyclic compound that features a thiophene ring and a pyrrole ring, both of which are important structures in medicinal chemistry and material science. The thiophene ring is known for its aromaticity and stability, while the pyrrole ring is a common motif in many biologically active molecules.

Mechanism of Action

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .

Biochemical Analysis

Biochemical Properties

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole typically involves the condensation of thiophene derivatives with pyrrole derivatives under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a dehydrating agent such as phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole is unique due to the presence of both thiophene and pyrrole rings, which confer distinct chemical and biological properties. The tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPYVHDLBWLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Reactant of Route 4
Reactant of Route 4
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Reactant of Route 5
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Reactant of Route 6
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.